One of the main uses of flurothyl in scientific research is inducing seizures in laboratory animals, particularly rodents. This allows researchers to study the mechanisms of epilepsy, test potential anticonvulsant drugs, and investigate the effects of seizures on the brain . Flurothyl's advantage over other seizure-inducing methods, like electrical stimulation, lies in its ability to mimic the natural onset of seizures more closely.
Flurothyl, despite its convulsant properties, is structurally similar to some anesthetic drugs. Researchers have used it to study the mechanisms of anesthesia by comparing its effects on various cellular pathways with those of known anesthetics. This research helps scientists understand the complex processes underlying general anesthesia and the development of safer and more targeted anesthetics in the future .
Flurothyl, also known as bis-2,2,2-trifluoroethyl ether, is a volatile liquid compound categorized within the halogenated ether family. Its chemical formula is C₄H₄F₆O, and it has a molecular weight of 182.0644 g/mol. This compound is recognized for its rapid action as a central nervous system stimulant, particularly noted for inducing seizures shortly after exposure. Flurothyl has been used in experimental settings to study seizure mechanisms and has historical significance in the context of convulsive therapy .
The exact mechanism of action of Fluorothyl as a convulsant is not fully understood. Research suggests it might disrupt neuronal membrane function, leading to increased neuronal excitability and seizures []. However, further research is needed to elucidate the specific molecular targets and pathways involved.
The exact reaction pathways depend on environmental conditions such as temperature and the presence of catalysts.
Flurothyl can be synthesized through several methods:
Each method requires careful control of reaction conditions to ensure high yield and purity of the final product.
Flurothyl has several applications:
Flurothyl interacts with various biological systems:
Several compounds share structural or functional similarities with flurothyl. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Diethyl Ether | C₄H₁₀O | Commonly used anesthetic; less potent than flurothyl |
| Halothane | C₂HBrClF₃ | Inhaled anesthetic; produces less rapid CNS effects |
| Isoflurane | C₃H₂F₅O | Volatile anesthetic; similar mechanism but different applications |
| Enflurane | C₃H₂F₅O | Used as an anesthetic; lower potency compared to flurothyl |
Flurothyl is unique due to its rapid onset of action specifically as a convulsant agent, contrasting with other compounds that primarily serve as anesthetics or have different pharmacological profiles.
Flurothyl, systematically named 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane, possesses the molecular formula C₄H₄F₆O with a molecular weight of 182.0644 grams per mole [2] [4]. The compound is also known by several alternative names including bis(2,2,2-trifluoroethyl) ether, hexafluorodiethyl ether, and 2,2,2-trifluoroethyl ether [2] [22]. The structural representation follows the International Union of Pure and Applied Chemistry Standard InChI key KGPPDNUWZNWPSI-UHFFFAOYSA-N [2] [3].
The molecular structure consists of two trifluoroethyl groups connected through a central oxygen atom, forming a symmetrical ether linkage [2] [33]. The complete structural formula can be expressed as (CF₃CH₂)₂O, where each trifluoroethyl moiety contains a trifluoromethyl group attached to a methylene carbon [22] [33]. The compound exhibits C₂ᵥ point group symmetry due to the identical substitution pattern on both sides of the central oxygen atom [26].
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C₄H₄F₆O |
| Molecular Weight | 182.0644 g/mol |
| InChI | InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2 |
| SMILES Notation | FC(F)(F)COCC(F)(F)F |
| Point Group Symmetry | C₂ᵥ |
The molecular geometry of flurothyl centers around the sp³ hybridized oxygen atom, which adopts a tetrahedral electron geometry [10] [23]. The C-O-C bond angle at the central oxygen is approximately 104-109 degrees, consistent with typical ether bond angles where lone pair-bonding pair repulsion slightly compresses the ideal tetrahedral angle [10] [23]. Each trifluoromethyl group maintains tetrahedral geometry around its carbon center, with F-C-F bond angles approaching 109.5 degrees [9] [10].
The methylene carbons connecting the trifluoromethyl groups to the central oxygen also exhibit tetrahedral geometry [23] [24]. The overall molecular shape can be described as bent at the oxygen atom with symmetrical trifluoroethyl substituents extending outward [23]. The molecular geometry results in a non-planar structure where the two trifluoroethyl arms are positioned at an angle determined by the sp³ hybridization of the central oxygen [10] [23].
Conformational studies of flurothyl reveal that the molecule can adopt multiple conformations due to rotation around the C-O bonds [12]. The preferred conformations are influenced by steric interactions between the bulky trifluoromethyl groups and electrostatic effects arising from the highly electronegative fluorine atoms [12]. The compound exhibits conformational flexibility at the C-O-C linkage, with the preferred conformations minimizing steric clashes between the trifluoromethyl substituents [12].
The gauche effect, commonly observed in organofluorine compounds, may influence the conformational preference, though the extent of this effect in flurothyl requires further computational analysis [12]. Intramolecular interactions between fluorine atoms and neighboring carbon-hydrogen bonds contribute to the overall conformational stability [12] [13]. The symmetrical nature of the molecule results in equivalent conformational environments for both trifluoroethyl groups [12].
Flurothyl exhibits high volatility at ambient temperatures, making it suitable for inhalational applications in experimental settings [25]. The compound demonstrates significant vapor pressure, though specific quantitative values were not definitively established in the available literature [7]. The high volatility arises from the relatively weak intermolecular forces between flurothyl molecules, primarily van der Waals interactions [7] [25].
The fluorinated structure contributes to the compound's volatility characteristics, as fluorine substitution typically reduces intermolecular hydrogen bonding capabilities [13]. The vapor pressure behavior follows typical patterns for small fluorinated ethers, with rapid evaporation occurring at room temperature [25] [36]. This volatility profile makes flurothyl particularly useful in applications requiring rapid atmospheric dispersion .
Flurothyl exhibits a boiling point in the range of 62-64 degrees Celsius under standard atmospheric pressure [25] [31] [36]. More precise measurements indicate boiling points of 62.5-63.5 degrees Celsius [31] [33]. The relatively low boiling point reflects the weak intermolecular forces present in the liquid phase [25] [31].
The compound exists as a liquid at room temperature with a melting point reported at 25 degrees Celsius, though some sources indicate higher melting point values of 122.5-123 degrees Celsius [31]. The phase transition behavior demonstrates the compound's thermal stability within normal laboratory temperature ranges [25] [31]. The low boiling point facilitates easy volatilization for experimental applications [25] [36].
| Thermal Property | Value |
|---|---|
| Boiling Point | 62-64°C |
| Melting Point | 25°C |
| Flash Point | 1°C |
| Physical State (20°C) | Liquid |
Flurothyl demonstrates poor water solubility, being essentially insoluble in aqueous media [31] [33]. This hydrophobic character results from the highly fluorinated nature of the molecule and the absence of hydrogen bonding capabilities [31]. The compound shows excellent solubility in dimethyl sulfoxide, with concentrations exceeding 125 milligrams per milliliter (686.59 millimolar) [14] [31].
The compound exhibits miscibility with common organic solvents, including alcohols, ethers, and hydrocarbons [33]. The fluorinated structure imparts unique solubility characteristics that differ from non-fluorinated ethers [31]. Solubility in various organic solvents makes flurothyl compatible with diverse experimental protocols and analytical procedures [14] [31].
Proton nuclear magnetic resonance spectroscopy of flurothyl recorded at 400 megahertz in deuterated chloroform reveals characteristic signals consistent with the symmetrical ether structure [29] [30]. The spectrum exhibits signals corresponding to the methylene protons adjacent to the oxygen atom, which appear as characteristic ether linkage patterns [29] [33]. The chemical shifts and coupling patterns confirm the proposed molecular structure and distinguish flurothyl from potential structural isomers [33].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, showing distinct signals for the trifluoromethyl carbons and the methylene carbons [30]. The carbon spectrum recorded in deuterated chloroform demonstrates the expected number of carbon environments consistent with the symmetrical structure [30]. Fluorine-19 nuclear magnetic resonance would be expected to show signals corresponding to the trifluoromethyl groups, though specific data were not located in the available literature [29] [30].
Mass spectrometric analysis of flurothyl reveals characteristic fragmentation patterns that provide structural information [29] [32]. The molecular ion appears at mass-to-charge ratio 182, corresponding to the intact molecular structure [29] [32]. The base peak occurs at mass-to-charge ratio 113, resulting from alpha-cleavage with respect to the ionized ether oxygen, producing the fragment CF₃CH₂O⁺CH₂ [29] [32].
Additional significant fragments include ions at mass-to-charge ratios 83, 61, and 33 [29] [32]. The fragment at mass-to-charge ratio 83 corresponds to CF₃CH₂⁺ or results from consecutive neutral losses [32]. The ion at mass-to-charge ratio 33 represents the trifluoromethyl cation (CF₃⁺), a common fragment in fluorinated compounds [29] [32]. These fragmentation patterns provide definitive identification markers for flurothyl in analytical applications [29] [32].
| Mass-to-Charge Ratio | Relative Intensity (%) | Fragment Assignment |
|---|---|---|
| 182 | Molecular Ion | [M]⁺ |
| 163 | 7.9 | [M-F]⁺ |
| 113 | 100.0 | [CF₃CH₂O⁺CH₂] |
| 83 | 91.5 | [CF₃CH₂⁺] |
| 61 | 39.1 | Further fragmentation |
| 33 | 37.3 | [CF₃⁺] |
While specific infrared spectroscopic data for flurothyl were not comprehensively detailed in the available literature, the compound would be expected to exhibit characteristic absorption bands corresponding to its functional groups [29]. The ether linkage would produce C-O stretching vibrations in the fingerprint region [29]. The trifluoromethyl groups would generate strong C-F stretching absorptions, typically appearing as multiple bands due to the symmetry of the CF₃ moiety [29].
The methylene C-H stretching vibrations would appear in the aliphatic region, while the C-C stretching modes would contribute to the fingerprint region [29]. The highly fluorinated nature of the molecule would dominate the infrared spectrum with intense C-F absorption bands [29]. Infrared spectroscopy serves as a valuable tool for structural confirmation and purity assessment of flurothyl samples [29].
Flurothyl demonstrates considerable chemical stability under normal storage and handling conditions [25] [31]. The compound can be stored at room temperature, though storage in cool, dark conditions below 15 degrees Celsius is recommended for optimal stability [25]. The ether linkage provides inherent stability against hydrolysis under neutral conditions [31] [36].
The trifluoromethyl groups contribute significantly to the compound's chemical stability by providing electron-withdrawing effects that stabilize the molecule against nucleophilic attack [35]. Storage requirements include protection from heat, sparks, and open flames due to the compound's flammable nature [25] [36]. The chemical stability allows for extended storage periods when proper conditions are maintained [25] [31].
The oxidation-reduction behavior of flurothyl involves complex atmospheric chemistry pathways when exposed to reactive species [35]. Studies of atmospheric chemistry demonstrate that flurothyl can undergo reactions with fluorine atoms, chlorine atoms, and other radical species [35]. The reaction with fluorine atoms proceeds with a rate constant of (1.5 ± 0.7) × 10⁻¹¹ cubic centimeters per molecule per second [35].
Chlorine atom reactions occur more slowly, with a rate constant of (7.1 ± 0.9) × 10⁻¹³ cubic centimeters per molecule per second [35]. These reactions typically involve hydrogen abstraction from the methylene groups, leading to radical formation [35]. The resulting radicals can undergo further reactions with oxygen or other atmospheric species [35].
Atmospheric degradation of flurothyl follows well-characterized pathways involving radical intermediates [35]. The primary degradation route involves hydrogen abstraction from the methylene carbons, forming CF₃CH(- )OCH₂CF₃ radicals [35]. These carbon-centered radicals react rapidly with molecular oxygen to form peroxy radicals CF₃CH(OO- )OCH₂CF₃ [35].
The early development of flurothyl synthesis can be traced back to the mid-20th century when researchers first began exploring halogenated ethers as potential therapeutic agents [1] [2] [3]. Historical approaches to flurothyl synthesis were initially developed within the context of psychiatric medicine research, where the compound was investigated as an alternative to electroconvulsive therapy for treating severe mood disorders [3].
Early synthetic methodologies employed various fluorination strategies that were available during the 1950s and 1960s [1] [2]. These historical approaches primarily relied on direct fluorination reactions and halogen exchange processes, though detailed procedural information from this era remains limited in the scientific literature. The initial synthesis protocols were developed when organofluorine chemistry was still in its nascent stages, resulting in methods that were often less efficient and more hazardous compared to modern synthetic approaches [3].
The original synthetic routes faced significant challenges related to the handling of reactive fluorinating agents and the need for specialized equipment to manage the volatile nature of fluorinated intermediates [2]. These early methodologies laid the groundwork for subsequent developments in flurothyl synthesis, though they were gradually superseded by more refined approaches as organofluorine chemistry matured throughout the latter half of the twentieth century [1] [3].
Contemporary flurothyl synthesis has evolved to employ more efficient and controllable methodologies that address the limitations of historical approaches. Modern synthetic routes focus on two primary pathways that utilize readily available starting materials and provide better control over reaction conditions and product purity.
The sodium hydroxide and trifluoroethanol method represents the most widely documented contemporary approach to flurothyl synthesis [5]. This methodology involves a sequential process that begins with the formation of sodium trifluoroethoxide as a key intermediate.
The reaction commences with the addition of sodium hydroxide and 2,2,2-trifluoroethanol to a reaction vessel, typically employing a stoichiometric ratio of two equivalents of trifluoroethanol to one equivalent of sodium hydroxide . The formation of the sodium alkoxide intermediate proceeds at room temperature and is accompanied by the addition of a dehydrating agent to facilitate the synthetic reaction [5]. This initial step requires approximately one hour to ensure complete conversion to the desired alkoxide species.
The mechanism involves nucleophilic substitution reactions where the sodium trifluoroethoxide acts as a nucleophile in the subsequent coupling reaction to form the bis(2,2,2-trifluoroethyl) ether linkage characteristic of flurothyl . The reaction proceeds under mild conditions, which minimizes the formation of unwanted byproducts and decomposition reactions that can occur at elevated temperatures.
Critical parameters for this method include maintaining appropriate temperature control during alkoxide formation and ensuring the complete removal of water through the use of effective dehydrating agents [5]. The choice of dehydrating agent significantly influences reaction efficiency, though specific agents are not detailed in the available literature sources.
The thionyl chloride reaction pathway represents an alternative synthetic route that utilizes the sodium alkoxide intermediate formed in the previous method [5]. This approach involves the careful addition of thionyl chloride to the pre-formed sodium trifluoroethoxide system under controlled temperature conditions.
The reaction is conducted at temperatures ranging from -5°C to 20°C, with thionyl chloride being added dropwise to maintain temperature control and prevent exothermic runaway reactions [5]. The reaction time typically extends from one to five hours, depending on the scale of the reaction and the specific temperature conditions employed.
The mechanism involves the formation of an activated intermediate through the reaction of thionyl chloride with the alkoxide, followed by nucleophilic displacement to form the ether linkage . This pathway generates sodium chloride and sulfur dioxide as byproducts, which must be removed during the purification process.
Temperature control is particularly critical in this method due to the reactive nature of thionyl chloride and the potential for side reactions at elevated temperatures [5]. The low-temperature conditions help maintain selectivity and minimize the formation of unwanted chlorinated byproducts.
The purification of flurothyl requires careful attention to its physical properties and the nature of impurities generated during synthesis. The compound exists as a colorless liquid with a boiling point of 62-63°C and a density of 1.404 g/mL at 25°C [6]. These physical characteristics make distillation the primary purification method for flurothyl.
Fractional distillation represents the most effective purification technique for flurothyl, taking advantage of the significant boiling point differences between the product and most synthetic byproducts [5] [6]. The distillation process typically involves initial filtration steps to remove solid impurities such as sodium salts generated during the synthetic process [5].
The filtration process begins with the removal of the dehydrating agent used in the initial synthesis step, followed by collection and potential recycling of the filtrate after appropriate drying procedures . In the thionyl chloride pathway, filtration serves to remove sodium chloride salts before proceeding to distillation [5].
Atmospheric pressure distillation is generally sufficient for flurothyl purification due to its relatively low boiling point [6]. The distillation should be conducted under controlled conditions with appropriate temperature monitoring to prevent decomposition or loss of product through evaporation. The narrow boiling point range of 62-63°C facilitates the collection of pure fractions with minimal contamination from residual starting materials or byproducts.
Additional purification considerations include the use of appropriate glassware and collection systems that can handle the volatile nature of flurothyl [7] [6]. The compound should be stored in sealed containers within a chemical fume hood environment due to its volatility and potential biological activity [7] [6].
Laboratory-scale preparation of flurothyl requires careful consideration of several factors that become increasingly important as reaction volumes increase. The volatile nature of flurothyl and its intermediates necessitates appropriate containment and ventilation systems throughout the synthetic process [7] [6].
Safety considerations represent the primary concern in scale-up operations, particularly given flurothyl's biological activity as a convulsant [7] [8] [6]. All synthetic operations must be conducted within properly functioning chemical fume hoods with adequate exhaust capacity to prevent exposure to flurothyl vapors [7]. Personnel conducting larger-scale preparations should be equipped with appropriate personal protective equipment and trained in emergency response procedures specific to organofluorine compounds.
Equipment selection for scaled preparations must account for the corrosive nature of some reagents, particularly thionyl chloride, and the need for precise temperature control [5]. Reaction vessels should be constructed from compatible materials, and temperature control systems must be capable of maintaining the narrow temperature ranges required for optimal reaction conditions.
Heat management becomes increasingly critical as reaction scales increase, particularly for the exothermic steps involving thionyl chloride addition [5]. Larger-scale preparations may require enhanced cooling capacity and more sophisticated temperature monitoring systems to prevent thermal runaway reactions that could compromise product quality or safety.
Purification operations at larger scales may benefit from more sophisticated distillation equipment, including enhanced fractionating columns or automated distillation systems that can provide better separation efficiency and reduce operator exposure to volatile products [6]. The collection and handling of larger quantities of purified flurothyl require appropriate storage containers and procedures that maintain product integrity while minimizing exposure risks.
Waste management considerations become more significant at larger scales, particularly for the disposal of fluorinated waste streams and byproducts containing sodium salts [5]. Appropriate waste segregation and disposal procedures must be established in accordance with institutional and regulatory requirements for fluorinated organic compounds.
Flammable;Irritant